Tpl2-IN-I
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tpl2-IN-I involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reaction conditions involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and quality. This involves optimizing reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and identity of the compound .
Chemical Reactions Analysis
Types of Reactions: Tpl2-IN-I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced inhibitory activity against Tpl2 kinase. These derivatives are further evaluated for their biological activity and potential therapeutic applications .
Scientific Research Applications
Tpl2-IN-I has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the Tpl2 kinase signaling pathway and its role in various cellular processes . In biology, this compound is employed to investigate the molecular mechanisms underlying inflammatory responses and immune regulation . In medicine, it holds potential as a therapeutic agent for treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, as well as certain cancers . In industry, this compound is utilized in drug discovery and development programs aimed at identifying novel anti-inflammatory and anticancer agents .
Mechanism of Action
Tpl2-IN-I exerts its effects by specifically inhibiting the Tpl2 kinase, which is a key regulator of the MAPK and NF-κB signaling pathways . By blocking Tpl2 kinase activity, this compound prevents the phosphorylation and activation of downstream signaling molecules, such as MEK1/2 and ERK1/2 . This inhibition leads to the suppression of pro-inflammatory cytokine production and the modulation of immune responses . The molecular targets of this compound include the ATP-binding site of Tpl2 kinase, where it competes with ATP to inhibit kinase activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Tpl2-IN-I include other Tpl2 kinase inhibitors, such as Tpl2-IN-II and Tpl2-IN-III . These compounds share a similar mechanism of action but may differ in their potency, selectivity, and pharmacokinetic properties .
Uniqueness of this compound: This compound is unique in its high selectivity for Tpl2 kinase, which minimizes off-target effects and enhances its therapeutic potential . Additionally, this compound has demonstrated significant efficacy in preclinical models of inflammatory diseases and certain cancers, making it a promising candidate for further development .
Properties
Molecular Formula |
C21H14ClFN6 |
---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-6-[methyl(pyridin-3-yl)amino]-1,7-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C21H14ClFN6/c1-29(15-3-2-6-25-11-15)20-8-16-19(12-27-20)26-10-13(9-24)21(16)28-14-4-5-18(23)17(22)7-14/h2-8,10-12H,1H3,(H,26,28) |
InChI Key |
CUIQYXHABOOZFA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CN=CC=C1)C2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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